cefpodoxime proxetil

Pharmaceutical Analysis Stereochemistry Chromatography

Impurity reference standards are not interchangeable-an incorrect diastereomer causes failed chromatographic peak identification and potential ANDA rejection. Cefpodoxime Proxetil EP Impurity D (CAS 947692-13-9) is the (RS)-configured diastereomer mandated by EP/USP monographs for related substances testing. • Enables baseline HPLC separation from API and other impurities; essential for method specificity validation. • Supplied with full characterization (NMR, HPLC, MS, COA) for direct QC and regulatory submission use. • Available in 10-100 mg quantities with rapid global delivery.

Molecular Formula C21H27N5O9S2
Molecular Weight 557.6 g/mol
CAS No. 947692-13-9
Cat. No. B049767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefpodoxime proxetil
CAS947692-13-9
Synonyms1-(isopropoxycarbonyloxy)ethyl-7-(2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido)-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo(4,2,0)-oct-2-ene-2-carboxylate
cefpodoxime proxetil
cephalosporin 807
CS 807
CS-807
Doxef
U 76252
U-76,252
Vantin
Molecular FormulaC21H27N5O9S2
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
InChIInChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1
InChIKeyLTINZAODLRIQIX-ZFEISNGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefpodoxime Proxetil EP Impurity D: Reference Standard


Cefpodoxime Proxetil EP Impurity D (CAS 947692-13-9), also known as anti-cefpodoxime proxetil or (1RS)-1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a pharmacopoeial reference standard classified as a related substance of the oral third-generation cephalosporin prodrug, cefpodoxime proxetil [1]. This impurity is a diastereomer of the active pharmaceutical ingredient (API), arising during the synthesis or degradation of cefpodoxime proxetil . It is supplied as a fully characterized chemical compound intended for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for cefpodoxime proxetil drug products [2]. Its unique stereochemistry, specifically the (RS) configuration at the 1-position of the proxetil ester side chain, distinguishes it from the API and other known impurities, making it an essential marker for ensuring the purity and stability of cefpodoxime proxetil formulations according to European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs [1][3].

Why Cefpodoxime Proxetil Impurity D Cannot Be Substituted


Impurity reference standards are not interchangeable; their utility is defined by a specific chemical structure and stereochemistry, which directly impacts chromatographic retention time, spectral properties, and detectability in validated analytical methods [1]. Cefpodoxime Proxetil EP Impurity D (CAS 947692-13-9) is uniquely defined as a diastereomer with an (RS) configuration at the 1-position of the proxetil ester side chain, distinguishing it from other named impurities like the R,R-isomer (EP Impurity B, CAS 947692-14-0) and the S,S-isomer (EP Impurity H, CAS 947692-16-2) [2]. Using an incorrect or uncharacterized impurity standard can lead to failure in chromatographic peak identification, incorrect quantification of related substances, and potential rejection of ANDA submissions due to insufficient method validation [1][3]. The specific molecular structure of Impurity D (C21H27N5O9S2, MW 557.6) dictates its elution profile and spectral fingerprint, making it a non-fungible, mission-critical reagent for achieving compliance with EP and USP monographs for cefpodoxime proxetil drug substance and product testing [1][4].

Differentiating Evidence for Cefpodoxime Proxetil EP Impurity D


Stereochemical Differentiation from API and Related Impurities

Cefpodoxime Proxetil EP Impurity D is uniquely defined by its (RS) configuration at the 1-position of the proxetil ester side chain. This contrasts with the parent drug cefpodoxime proxetil, which is supplied as a racemic mixture of R- and S-enantiomers, and other EP-specified impurities such as Impurity B (R,R-isomer) and Impurity H (S,S-isomer) [1]. The molecular formula C21H27N5O9S2 and molecular weight of 557.6 g/mol are identical for the API and many of its diastereomeric impurities, meaning chromatographic separation cannot be assumed without authentic reference standards . The distinct stereochemistry ensures a unique retention time and spectral signature, which is essential for unequivocal peak identification and quantification in HPLC methods [1].

Pharmaceutical Analysis Stereochemistry Chromatography

Validated RP-HPLC Baseline Separation

A comparative study of three RP-HPLC methods for the analysis of cefpodoxime proxetil and its related substances demonstrated that an optimized method (Method 3) can achieve baseline separation of cefpodoxime proxetil from its known related substances, including stereo and structural isomers, possible degradation compounds, and by-products [1]. While the study details the separation of multiple impurities, the use of EP Impurity D (CAS 947692-13-9) as a specific marker is inherent to the EP and USP monographs, which define individual impurity limits. The method's specificity and efficiency are critical for accurate quantification [1][2]. Typical quality control approaches align with ICH guidelines, setting individual related substance limits at NMT 0.5% and total related substances at NMT 1.0% [3].

HPLC Method Validation Quality Control Pharmaceutical Manufacturing

Antimicrobial Spectrum vs Cefixime

While Cefpodoxime Proxetil EP Impurity D itself has no intended therapeutic activity, its presence is controlled in the API which is selected for its unique antimicrobial profile. In a multicenter study of 5556 clinical isolates, cefpodoxime (the active metabolite) demonstrated a MIC90 of 0.12 µg/ml against Streptococcus pneumoniae and Haemophilus influenzae, and an MIC50 range of 1-2 µg/ml against oxacillin-susceptible staphylococci [1]. In contrast, cefixime, a common alternative oral third-generation cephalosporin, lacks sufficient activity against staphylococci (MIC >8 µg/ml) [2]. Against Enterobacteriaceae, cefpodoxime's MIC50 values are typically 0.06 to 2 mg/L, making it slightly less potent than cefixime against Gram-negative bacteria but with a broader overall spectrum [3][4].

Antimicrobial Susceptibility Testing Microbiology Drug Development

In Vivo Efficacy vs Cefaclor

In vivo studies further differentiate cefpodoxime proxetil from earlier generation oral cephalosporins. In a murine model of experimental septicemia caused by various streptococci, cefpodoxime proxetil was found to be significantly more effective than cefaclor, with a DP50 (50% protective dose) ratio in the range of 10-100 [1]. This substantial difference in protective efficacy highlights the improved potency of the cefpodoxime molecule, providing a strong rationale for its development and clinical use, which in turn drives the need for rigorous purity control using standards like Impurity D [1].

In Vivo Pharmacology Prodrugs Drug Efficacy

Clinical Response vs Cefixime in Acute Otitis Media

In controlled clinical studies for acute otitis media, cefpodoxime proxetil was compared to cefixime. The overall clinical success rate (cure plus improvement) was 67% for cefpodoxime proxetil (171/254 patients) versus 64% for cefixime (165/258 patients), demonstrating comparable efficacy [1]. However, pathogen-specific analysis revealed notable differences. For Streptococcus pneumoniae, the presumptive eradication/success rate was 72% (88/122) for cefpodoxime proxetil compared to 58% (72/124) for cefixime. For Streptococcus pyogenes, the rates were 80% (20/25) and 57% (13/23), respectively [1]. These quantitative differences, while not establishing overall superiority, underscore the non-interchangeable nature of these agents and the specific utility of cefpodoxime proxetil.

Clinical Trials Pediatrics Otitis Media

Applications for Cefpodoxime Proxetil EP Impurity D


Method Development and Validation for ANDA Submissions

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for cefpodoxime proxetil tablets or oral suspension, Cefpodoxime Proxetil EP Impurity D is an indispensable reference standard. Its use is mandated to demonstrate that the proposed HPLC method for related substances can specifically and accurately separate and quantify this known diastereomeric impurity from the API and other potential degradation products, as outlined in the EP and USP monographs [1]. The comparative RP-HPLC study by Wang et al. (2006) showed that an optimized method (Method 3) is necessary to achieve baseline separation of all relevant impurities, including Impurity D, within a 40-minute runtime, thereby ensuring the method's specificity for regulatory acceptance [2][3]. Failure to use this specific standard would render the method validation incomplete and lead to a Refuse-to-Receive (RTR) decision from the FDA.

Routine Quality Control and Batch Release Testing

In pharmaceutical quality control (QC) laboratories, Cefpodoxime Proxetil EP Impurity D is a critical reagent for the routine analysis of cefpodoxime proxetil drug substance and finished drug product batches. The standard is used to establish the system suitability for chromatographic runs and to identify and quantify the Impurity D peak in sample chromatograms. This quantification ensures compliance with ICH Q3A(R2) guidelines and compendial specifications, which typically limit any single unspecified impurity to NMT 0.10% and total impurities to NMT 1.0% [4]. The accurate measurement of this specific impurity is essential for certifying that the batch meets established purity and safety standards before it can be released for commercial distribution or clinical use [5].

Forced Degradation (Stress Testing) Studies

During pharmaceutical development, forced degradation studies are performed on cefpodoxime proxetil API and drug product to understand their intrinsic stability and identify potential degradation pathways. Cefpodoxime Proxetil EP Impurity D may arise from specific stress conditions such as exposure to heat, moisture, or acidic environments. Using this reference standard allows analysts to identify Impurity D in stressed samples, confirm whether it is a degradation product, and validate that the analytical method is stability-indicating [6]. This information is crucial for establishing appropriate storage conditions, defining product shelf life, and setting scientifically sound specification limits for impurities in the final product.

Synthesis and Process Chemistry Optimization

For process chemists and chemical engineers involved in the manufacture of cefpodoxime proxetil API, Cefpodoxime Proxetil EP Impurity D serves as a key marker for process optimization. Patents detail specific synthetic routes to cefpodoxime proxetil impurities, including Impurity D, highlighting their formation mechanisms during the esterification of cefpodoxime acid [7][8]. By using the Impurity D reference standard to track its levels in reaction streams, process chemists can adjust reaction parameters (e.g., temperature, stoichiometry, solvent) to minimize the formation of this and other process-related impurities, thereby improving the yield and purity of the final API and ensuring the manufacturing process is robust and under control.

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